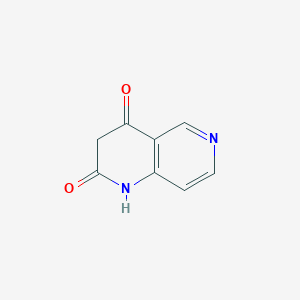

1,6-Naphthyridine-2,4(1H,3H)-dione

Description

Overview of Naphthyridine Heterocycles: Isomeric Systems and Structural Diversity

Naphthyridines, also known as diazanaphthalenes, are a class of heterocyclic aromatic compounds characterized by a bicyclic structure composed of two fused pyridine (B92270) rings. ontosight.airesearchgate.netnih.gov This fusion results in a molecular framework of C₈H₆N₂. The structural diversity of naphthyridines arises from the different possible arrangements of the two nitrogen atoms within the two rings. acs.org There are six distinct isomers of naphthyridine, which are classified based on the positions of the nitrogen atoms. researchgate.netacs.org These isomers are divided into two main groups: the 1,X-naphthyridines (where X can be 5, 6, 7, or 8) and the 2,X-naphthyridines (where X can be 6 or 7). researchgate.net All six isomers are typically white solids, but they exhibit a wide range of melting points. acs.org

Table 1: Isomers of Naphthyridine

This interactive table provides a summary of the main isomers of the parent naphthyridine scaffold.

| Isomer Name | Nitrogen Positions | Structural Class |

|---|---|---|

| 1,5-Naphthyridine | 1 and 5 | 1,X-Naphthyridine |

| 1,6-Naphthyridine (B1220473) | 1 and 6 | 1,X-Naphthyridine |

| 1,7-Naphthyridine | 1 and 7 | 1,X-Naphthyridine |

| 1,8-Naphthyridine (B1210474) | 1 and 8 | 1,X-Naphthyridine |

| 2,6-Naphthyridine | 2 and 6 | 2,X-Naphthyridine |

| 2,7-Naphthyridine | 2 and 7 | 2,X-Naphthyridine |

Chemical Significance of the 1,6-Naphthyridine Core

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.gov Derivatives of 1,6-naphthyridine have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. ontosight.airesearchgate.net The arrangement of nitrogen atoms in the 1,6-isomer allows for specific interactions with biological targets, making it a valuable starting point for drug discovery and development. nih.govresearchgate.net Its ability to serve as a ligand for various receptors in the body underscores its chemical significance. researchgate.netnih.gov The versatility of this core structure allows for the introduction of various functional groups, which can fine-tune its physical, chemical, and biological properties. ontosight.ai

Structural Elucidation and Distinctions of 1,6-Naphthyridine-2,4(1H,3H)-dione within Naphthyridinedione Subfamilies

This compound is a specific derivative within the broader family of naphthyridinediones. Its structure is defined by the 1,6-naphthyridine core, which is further functionalized with two ketone groups at the C2 and C4 positions. The "(1H,3H)" designation indicates that the nitrogen at position 1 and the carbon at position 3 are saturated with hydrogen atoms, leading to a lactam-like structure.

This compound is distinct from other naphthyridinedione subfamilies due to the precise placement of these carbonyl groups. For example, it differs from the 1,6-naphthyridine-5,7-dione subfamily, where the ketones are on the other ring. acs.org The positioning of the dione (B5365651) functionality in the same ring as the N1 nitrogen atom creates a unique electronic and steric environment. This structure contains a β-dicarbonyl-like system within a heterocyclic framework, which can influence its reactivity, potential for hydrogen bonding, and metal chelation properties. The related 1,6-naphthyridin-2(1H)-one subfamily, which has only one ketone group, has been extensively studied, with thousands of compounds reported, highlighting the chemical interest in placing carbonyl groups on this scaffold. researchgate.netnih.govnih.gov

Table 2: Comparison of Potential Naphthyridinedione Isomers

This table, based on systematic nomenclature, illustrates the structural distinctions between different potential dione isomers of the 1,6-naphthyridine core.

| Isomer Name | Position of Carbonyl (C=O) Groups | Key Structural Feature |

|---|---|---|

| This compound | C2, C4 | Carbonyl groups on the same ring as N1 |

| 1,6-Naphthyridine-2,5(1H,6H)-dione | C2, C5 | Carbonyl groups on different rings |

| 1,6-Naphthyridine-2,7(1H,6H)-dione | C2, C7 | Carbonyl groups on different rings |

| 1,6-Naphthyridine-5,7(6H,8H)-dione | C5, C7 | Carbonyl groups on the same ring as N6 |

Historical Development and Contemporary Research Trajectories in this compound Chemistry

The history of naphthyridine chemistry dates back to 1893 with the first synthesis by Reissert. researchgate.net However, the parent unsubstituted isomers were not fully synthesized and characterized until much later, with 1,6-naphthyridine being prepared in 1958. researchgate.net Early syntheses, such as the Skraup reaction, were often challenging and produced low yields. acs.org Refinements to these classical methods and the development of new synthetic strategies have since paved the way for the creation of a wide range of functionalized derivatives. acs.orgresearchgate.net

While specific historical data on this compound is sparse in broad literature, the contemporary research trajectory for the wider 1,6-naphthyridine class points towards sophisticated synthetic methodologies and targeted biological applications. researchgate.net A significant focus has been on developing efficient ways to synthesize highly substituted 1,6-naphthyridines. acs.org Research on related 1,6-naphthyridin-2(1H)-ones has been extensive, with a vast number of compounds cataloged in chemical databases, indicating a long-standing interest in this structural motif. researchgate.netnih.govnih.gov

Table 3: Selected Historical Milestones in Naphthyridine Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1893 | First naphthyridine synthesized by Reissert. researchgate.net | Marks the beginning of naphthyridine chemistry. |

| 1927 | Unsubstituted 1,5- and 1,8-naphthyridine synthesized. researchgate.net | Expansion of the known parent isomeric family. |

| 1958 | Synthesis of 1,6-, 1,7-, and 2,7-naphthyridine. researchgate.net | Completion of the synthesis of most parent isomers. |

| 1965 | Isolation of 2,6-naphthyridine. researchgate.net | The final parent isomer of the family is characterized. |

Current Research Focus and Emerging Areas for this compound

Current research on the 1,6-naphthyridine scaffold is vibrant and multifaceted. A major area of investigation is in the development of kinase inhibitors for cancer therapy. nih.gov For instance, derivatives have been identified as inhibitors of c-Met kinase, a target in oncology. nih.gov The structure-activity relationship (SAR) studies in this area indicate that the core, along with specific substitutions, is crucial for inhibitory activity. nih.gov

Another emerging application is in the field of fluorescent probes and materials science. mdpi.com The inherent photophysical properties of certain naphthyridinone scaffolds, including large Stokes shifts and sensitivity to solvent polarity, make them suitable for use as fluorescent nucleoside analogues to probe biological systems. mdpi.comnih.gov The 1,6-naphthyridin-7(6H)-one scaffold, for example, has been shown to exhibit interesting solvatochromic and acidochromic properties. mdpi.com

While direct research on this compound is not as widely published as for other analogues, its structural features suggest potential in several areas. The dual ketone functionality could be leveraged for creating specific hydrogen bonding patterns to interact with biological targets or to act as a chelating agent for metal ions. The development of novel synthetic methods, such as tandem cyclization or one-pot difunctionalization reactions reported for related diones, could enable more accessible routes to this compound and its derivatives, opening up new avenues for exploration. acs.org

Compound List

Table 4: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 1,5-Naphthyridine |

| 1,6-Naphthyridine |

| This compound |

| 1,6-Naphthyridine-2,5(1H,6H)-dione |

| 1,6-Naphthyridine-2,7(1H,6H)-dione |

| 1,6-Naphthyridine-5,7-dione |

| 1,6-Naphthyridine-5,7-ditriflate |

| 1,6-Naphthyridin-2(1H)-one |

| 1,6-Naphthyridin-7(6H)-one |

| 1,7-Naphthyridine |

| 1,8-Naphthyridine |

| 1H-Imidazo[4,5-h] ontosight.ainih.govnaphthyridin-2(3H)-one |

| 2,6-Naphthyridine |

| 2,7-Naphthyridine |

| 4-aminopyridine (B3432731) |

| 4-aminopyridine-N-oxide |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

1H-1,6-naphthyridine-2,4-dione |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-8(12)10-6-1-2-9-4-5(6)7/h1-2,4H,3H2,(H,10,12) |

InChI Key |

NMELLURGURSXPO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(C=CN=C2)NC1=O |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization of 1,6 Naphthyridine 2,4 1h,3h Dione Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 1,6-naphthyridine (B1220473) analogs, it provides invaluable data on the chemical environment of each proton and carbon atom, enabling the verification of the core structure and the assignment of substituent positions.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a detailed map of the molecular framework. nih.gov The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and anisotropic effects from aromatic rings and carbonyl groups. mnstate.edu

In ¹H NMR spectra of 1,6-naphthyridine analogs, protons on the aromatic rings typically appear in the downfield region (δ 7.0–9.5 ppm) due to the deshielding effect of the ring currents. chemicalbook.com For the parent 1,6-naphthyridine, the protons adjacent to the nitrogen atoms are the most deshielded. chemicalbook.com The protons of the pyridone or dihydropyridone ring exhibit characteristic chemical shifts. For instance, the N-H protons of the lactam functions are expected to appear as broad singlets, often at a very downfield chemical shift (δ > 10.0 ppm), and their position can be sensitive to solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum provides information on the carbon skeleton. oregonstate.edu Carbonyl carbons (C=O) of the dione (B5365651) structure are characteristically found in the most downfield region of the spectrum (δ 160–180 ppm). Carbons within the aromatic rings resonate in the δ 110–160 ppm range, with carbons attached to nitrogen (C-N) appearing at the lower end of this range. mdpi.com

The following table summarizes typical chemical shift ranges observed for key functional groups in analogs of 1,6-naphthyridine-2,4(1H,3H)-dione.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 1,6-Naphthyridine Analogs

| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H | 7.0 - 9.5 | Protons adjacent to ring nitrogen are more deshielded. |

| NH (Lactam) | ¹H | > 10.0 | Often broad; position is solvent and concentration dependent. |

| CH₂ (at C3) | ¹H | 2.5 - 3.5 | In saturated or partially saturated rings. |

| Carbonyl | ¹³C | 160 - 180 | Characteristic of the dione's amide/lactam groups. |

| Aromatic Carbons | ¹³C | 110 - 160 | Carbons bonded to nitrogen (C-N) are more deshielded. |

Note: The exact chemical shifts are highly dependent on the specific substitution pattern and the solvent used for analysis. rsc.orgnih.gov

While 1D NMR provides essential information, complex structures often require advanced two-dimensional (2D) NMR experiments for unambiguous signal assignment. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. nih.govnih.gov

COSY experiments identify protons that are spin-spin coupled, typically those on adjacent carbons, helping to map out proton connectivity within the rings.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of a proton's signal to its attached carbon. nih.gov

Furthermore, the presence of amide bonds in the this compound structure can lead to the existence of rotational isomers, or rotamers , due to the high energy barrier for rotation around the C-N bond. This phenomenon can manifest in the NMR spectrum as a doubling or broadening of signals. princeton.edursc.org Variable temperature (VT) NMR studies can be used to investigate this dynamic behavior. At higher temperatures, the rate of rotation increases, which can cause the separate signals of the rotamers to coalesce into a single, averaged peak.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying key functional groups present in this compound and its analogs. mdpi.com

The most prominent features in the IR spectrum are the absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and amine (N-H) groups. The C=O stretching bands of the lactam rings are typically strong and appear in the region of 1650–1720 cm⁻¹. The exact frequency can indicate the degree of hydrogen bonding and ring strain. The N-H stretching vibration gives rise to a band, often broad, in the 3200–3400 cm⁻¹ region.

Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aromatic C=C and C=N bond stretching vibrations produce a series of bands in the 1400–1600 cm⁻¹ range. These bands confirm the presence of the heterocyclic aromatic system.

Table 2: Characteristic IR Absorption Frequencies for this compound Analogs

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Lactam) | 3200 - 3400 | Medium to Strong, often broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Lactam) | 1650 - 1720 | Strong |

Data compiled from studies on related heterocyclic systems. rsc.orgresearchgate.net

Raman spectroscopy provides complementary information. While C=O and N-H stretches are visible, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum compared to the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions. For 1,6-naphthyridine analogs, the UV-Vis spectrum is characterized by multiple absorption bands that reflect the extended conjugated system of the bicyclic aromatic structure. rsc.org

Studies on related 1,6-naphthyridin-7(6H)-ones show strong absorption bands in the UV region. nih.gov The maximum absorption wavelengths (λ_max) are typically assigned to π→π* transitions within the conjugated naphthyridine core. nih.gov The presence of the carbonyl groups introduces the possibility of n→π* transitions, which are generally weaker and may be observed as shoulders on the main absorption bands.

The electronic properties, and thus the UV-Vis spectrum, can be significantly influenced by the solvent polarity. In polar solvents, a red-shift (bathochromic shift) of the absorption maximum is often observed, which can be attributed to the stabilization of the excited state. nih.gov Furthermore, the lactam-lactim tautomerism inherent to the pyridone rings can lead to complex spectroscopic behavior, with different tautomers exhibiting distinct absorption profiles. Research on 1,6-naphthyridin-7(6H)-ones has shown that absorption bands between 320-390 nm can be assigned to the π→π* transition of the lactim form, while a separate band at longer wavelengths (425-475 nm) may correspond to the lactam form, which is stabilized by intermolecular hydrogen bonds with the solvent. nih.gov

X-ray Crystallography for Precise Solid-State Molecular Architecture

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular architecture in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

For 1,6-naphthyridine analogs, X-ray crystallography is instrumental in several areas:

Planarity: It can determine the degree of planarity of the bicyclic ring system.

Tautomeric Form: It definitively identifies which tautomer (e.g., lactam vs. lactim) exists in the crystal lattice.

Intermolecular Interactions: It reveals the network of intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the crystal packing. In the case of this compound, strong hydrogen bonds between the N-H donors and C=O acceptors of adjacent molecules are expected to be a dominant feature, often leading to the formation of tapes or sheets in the crystal structure.

For example, the crystal structure of 2-methyl-10-chloro-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] nih.govrsc.orgnaphthyridine, a related tricyclic system, was determined by single-crystal X-ray analysis to confirm its structure unequivocally. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is primarily used to confirm the molecular weight of the synthesized compound, providing strong evidence for its elemental composition.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular mass with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. For example, HRMS data for various complex heterocyclic molecules often shows agreement between the calculated and found m/z values to within 0.001 Da, confirming the proposed structure. nih.govrsc.org

In addition to confirming the molecular ion, mass spectrometry can also provide structural information through analysis of the fragmentation patterns. Under the high-energy conditions of the mass spectrometer, the molecular ion breaks apart into smaller, characteristic fragment ions. The pattern of these fragments can serve as a fingerprint for the molecule and help to verify the connectivity of its different parts.

Advanced Computational and Theoretical Studies of 1,6 Naphthyridine 2,4 1h,3h Dione Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for the quantum mechanical investigation of molecular systems. Its application to 1,6-Naphthyridine-2,4(1H,3H)-dione allows for a detailed understanding of its fundamental properties.

Geometry Optimization and Conformational Landscapes

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this process reveals a nearly planar bicyclic core. The planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms within the fused ring system.

Theoretical calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These computed values serve as the foundation for all subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2=O | 1.22 Å |

| C4=O | 1.23 Å | |

| N1-C2 | 1.38 Å | |

| N6-C5 | 1.32 Å | |

| Bond Angle | C8-N1-C2 | 124.5° |

| C5-N6-C7 | 118.2° | |

| Dihedral Angle | C8-N1-C2-C3 | 179.8° |

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is primarily localized on the electron-rich pyridinone ring, while the LUMO is distributed across the entire bicyclic system, with significant contributions from the carbonyl groups. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.65 |

Natural Bond Orbital (NBO) Investigations of Stability and Interactionswikipedia.orgnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. wikipedia.orgresearchgate.net

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 15.8 |

| LP(1) N6 | π(C5-C4a) | 22.4 |

| π(C7-C8) | π*(C4a-C8a) | 18.2 |

In Silico Prediction of Spectroscopic Parameterswikipedia.orgnih.govnih.gov

Computational methods can accurately predict various spectroscopic parameters, providing a valuable tool for the characterization of novel compounds and for the interpretation of experimental data.

Computational NMR Chemical Shift Prediction (GIAO Method)wikipedia.orgnih.govnih.gov

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts can be predicted.

The theoretical ¹H and ¹³C NMR spectra for this compound can be simulated. The calculated chemical shifts are then compared to experimental data, if available, to confirm the molecular structure. The accuracy of these predictions is often improved by considering solvent effects, typically through the use of a polarizable continuum model (PCM).

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

| C2 | 162.5 | H3 | 6.45 |

| C3 | 105.8 | H5 | 7.89 |

| C4 | 175.1 | H7 | 8.52 |

| C4a | 118.9 | H8 | 7.61 |

| C5 | 138.2 | NH1 | 11.2 |

| C7 | 149.7 | NH3 | 10.8 |

| C8 | 115.4 | ||

| C8a | 142.3 |

Theoretical Vibrational Spectra Analysiswikipedia.orgnih.gov

Theoretical vibrational analysis involves calculating the harmonic vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed absorption bands. For this compound, the most prominent calculated vibrational frequencies correspond to the C=O stretching vibrations of the two carbonyl groups, which are predicted to appear at high wavenumbers. The N-H stretching vibrations are also characteristic features of the spectrum.

Table 5: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N1-H Stretch | 3450 |

| N3-H Stretch | 3425 |

| C4=O Stretch | 1780 |

| C2=O Stretch | 1755 |

| C=C Aromatic Stretch | 1610-1580 |

Computational UV-Vis Spectral Simulations

Computational simulations of Ultraviolet-Visible (UV-Vis) spectra provide profound insights into the electronic properties of molecules like this compound. These simulations are predominantly performed using Time-Dependent Density Functional Theory (TD-DFT), a quantum mechanical method that calculates the excited state properties of molecules. mdpi.comresearchgate.netrsc.org The TD-DFT approach allows for the prediction of electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.com

The methodology involves first optimizing the ground-state geometry of the molecule using a selected functional, such as B3LYP, and a suitable basis set, for instance, 6-311+G(d,p). mdpi.com Following this, TD-DFT calculations are performed on the optimized structure to compute the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands. mdpi.comresearchgate.net

For heterocyclic systems like naphthyridinones, the primary electronic transitions observed in the UV-Vis region are typically π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally the most intense. rsc.org The n → π* transitions involve moving an electron from a non-bonding orbital (like those on the oxygen or nitrogen atoms) to a π* antibonding orbital. A detailed analysis of the molecular orbitals (MOs) involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in assigning these transitions. researchgate.netrsc.org The calculated spectra are often compared with experimental data, with reported error margins typically falling between 1% and 6%. mdpi.com

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Naphthyridinone System

| Transition | Main MO Contribution | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | HOMO → LUMO | 345 | 0.211 |

| S0 → S2 | HOMO-1 → LUMO | 310 | 0.088 |

| S0 → S3 | HOMO → LUMO+1 | 285 | 0.316 |

| S0 → S4 | HOMO-2 → LUMO | 260 | 0.127 |

This table is generated based on typical values for similar heterocyclic systems found in the literature. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) surface mapping is a powerful computational tool used to predict the chemical reactivity of a molecule. analis.com.mynih.gov It illustrates the three-dimensional charge distribution, providing a visual guide to the electrophilic and nucleophilic sites. analis.com.myresearchgate.net The MEP is calculated by mapping the electrostatic potential onto the molecule's electron density surface.

The resulting MEP map is color-coded to indicate different potential regions. nih.govresearchgate.net

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack.

Green: Denotes regions of neutral or zero potential. The potential increases in the order of red < yellow < green < blue. researchgate.net

For this compound, the MEP surface would highlight specific reactive zones. The areas around the carbonyl oxygen atoms (C=O) are expected to be intensely red, indicating a high electron density and their role as primary sites for electrophilic interactions or hydrogen bond acceptors. Conversely, the regions around the hydrogen atoms of the N-H groups would be colored blue, signifying their electron-deficient nature and susceptibility to nucleophilic attack or their function as hydrogen bond donors. researchgate.net This analysis is crucial for understanding how the molecule interacts with biological receptors and other molecules. nih.gov

Table 2: MEP Color Code and Reactivity Prediction

| Color on MEP Surface | Electrostatic Potential | Electron Density | Predicted Reactivity |

|---|---|---|---|

| Red | Most Negative | High | Site for Electrophilic Attack |

| Yellow/Orange | Negative | Moderate-High | Site for Electrophilic Attack |

| Green | Neutral | Moderate | Low Reactivity |

Computational Assessment of Non-Linear Optical (NLO) Properties

Computational methods, particularly Density Functional Theory (DFT), are employed to assess the Non-Linear Optical (NLO) properties of organic molecules. analis.com.myresearchgate.net NLO materials are of significant interest for applications in photonics, telecommunications, and optical computing due to their ability to alter the properties of light. researchgate.netarxiv.org The key parameter for evaluating a molecule's NLO response is the first-order hyperpolarizability (β), which quantifies the second-order NLO effect. analis.com.mynih.gov

Organic molecules featuring π-conjugated systems that connect electron-donating and electron-accepting groups often exhibit large β values. This is due to the potential for significant intramolecular charge transfer (ICT) upon excitation, which is a fundamental requirement for high NLO activity. researchgate.net For the 1,6-naphthyridine (B1220473) framework, the combination of the π-system with electron-withdrawing carbonyl groups and electron-donating nitrogen atoms can contribute to its NLO properties.

The computational protocol involves calculating the components of the hyperpolarizability tensor using DFT methods. The total (or static) first hyperpolarizability (β_tot) is then derived from these components. analis.com.my The NLO efficiency of a candidate molecule is often benchmarked against a standard reference material, such as urea (B33335). nih.gov Studies on related 1,6-naphthyridine derivatives have shown that they can exhibit second harmonic generation, confirming their NLO potential. nih.gov

Table 3: Example of Calculated NLO Properties

| Compound | Isotropic Polarizability <α> (x 10⁻²⁴ esu) | Anisotropic Polarizability Δα (x 10⁻²⁴ esu) | Total First Hyperpolarizability β_tot (x 10⁻³⁰ esu) |

|---|---|---|---|

| Urea (Reference) | 3.85 | 4.12 | 0.37 |

| Naphthyridinone Derivative | 25.10 | 30.55 | 9.80 (26x Urea) |

This table presents hypothetical data based on findings for other organic NLO compounds to illustrate the scale of properties. analis.com.myresearchgate.net

Molecular Modeling and Docking Simulations for Ligand-Macromolecule Interactions

Molecular modeling and docking simulations are indispensable computational techniques in modern drug discovery, used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein or nucleic acid. nih.govnih.gov For derivatives of the 1,6-naphthyridine scaffold, these methods are crucial for understanding their mechanism of action as potential therapeutic agents. researchgate.netnih.gov Numerous studies have focused on 1,6-naphthyridin-2(1H)-one derivatives as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met, which are implicated in cancers like hepatocellular carcinoma and colorectal cancer. nih.govnih.govrsc.org

The process of molecular docking involves placing the ligand into the binding site of the target macromolecule in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most plausible binding mode. nih.gov This approach allows for the rapid screening of large compound libraries to identify potential hits and provides a structural basis for further optimization. nih.gov

The primary output of a molecular docking simulation is the identification of the most stable binding pose of the ligand within the receptor's active site. This analysis reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov For 1,6-naphthyridin-2(1H)-one derivatives, these interactions commonly include:

Hydrogen Bonds: The carbonyl oxygens and N-H groups of the dione (B5365651) ring are excellent hydrogen bond acceptors and donors, respectively. These interactions are often formed with key amino acid residues in the hinge region of protein kinases.

π-π Stacking: The aromatic naphthyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. researchgate.net

Hydrophobic Interactions: Substituents on the naphthyridine core can form favorable hydrophobic interactions with nonpolar residues, contributing significantly to binding affinity.

Following docking, Molecular Dynamics (MD) simulations are frequently performed to assess the stability of the predicted binding mode over time. nih.gov MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of conformational changes and the persistence of key interactions, thus validating the docking results. nih.govnih.gov

Table 4: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Responsible Moiety on Ligand | Potential Interacting Partner (Amino Acid Residue) |

|---|---|---|

| Hydrogen Bond (Donor) | N-H groups | Asp, Glu, Ser, Thr (side chain carbonyl/hydroxyl) |

| Hydrogen Bond (Acceptor) | C=O groups | Lys, Arg, Ser, Thr, Asn, Gln (side chain N-H/O-H) |

| π-π Stacking | Naphthyridine aromatic rings | Phe, Tyr, Trp, His (aromatic side chains) |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is fundamental to rational drug design, as it enables the prediction of the activity of novel, yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts.

The QSAR process begins with a dataset of compounds, in this case, 1,6-naphthyridine derivatives, for which the biological activity (e.g., IC₅₀ values against a specific enzyme) has been experimentally determined. For each compound, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Describing molecular branching and connectivity.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is developed that links these descriptors to the observed biological activity. This model can then be used as an in silico predictive tool. For instance, in the development of 1,6-naphthyridine-2-one derivatives as FGFR4 inhibitors, preliminary structure-activity relationship analyses are conducted to guide the design of compounds with improved potency and selectivity. nih.gov

Intermolecular Interaction Analysis using Hirshfeld Surface and Reduced Density Gradient (RDG)

Hirshfeld surface analysis is a sophisticated computational method for visualizing and quantifying intermolecular interactions within a molecular crystal. researchgate.netscirp.orgscirp.orgnih.gov It provides a unique way to partition crystal space among molecules and offers a detailed picture of all close contacts simultaneously. researchgate.net The analysis is based on a crystal structure file (CIF) and generates two key graphical representations: the Hirshfeld surface itself and 2D fingerprint plots. scirp.orgscirp.org

The Hirshfeld surface is mapped with properties like dnorm, a normalized contact distance, which highlights intermolecular contacts shorter (red spots), equal to (white), and longer (blue) than the van der Waals radii sum. This provides an immediate visual representation of key interactions like hydrogen bonds. scirp.org

Reduced Density Gradient (RDG) analysis is another method based on electron density that complements Hirshfeld analysis. It visualizes and characterizes weak non-covalent interactions in real space. The RDG scatterplots can distinguish between stabilizing hydrogen bonds, weaker van der Waals interactions, and destabilizing steric repulsions, providing further insight into the forces governing the supramolecular assembly.

Table 5: Example of Quantitative Hirshfeld Surface Analysis for a Heterocyclic Crystal

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 36.2% |

| H···C / C···H | 20.9% |

| H···O / O···H | 17.8% |

| H···N / N···H | 12.2% |

| C···C | 5.5% |

| Other | 7.4% |

Data derived from a representative analysis of a similar nitrogen-containing heterocyclic compound. nih.gov

Mechanistic Investigations of 1,6 Naphthyridine 2,4 1h,3h Dione Synthesis and Transformations

Elucidation of Reaction Pathways and Transition States in Naphthyridinedione Formation

The formation of the 1,6-naphthyridine-2,4(1H,3H)-dione ring system can be achieved through several synthetic strategies, primarily involving the construction of the second ring onto a pre-existing pyridine (B92270) or pyridone moiety. The elucidation of the precise reaction pathways and the characterization of transition states are areas of ongoing research, with much of the understanding derived from the analysis of reaction outcomes and proposed mechanistic steps.

A common and versatile approach involves the condensation of a 4-aminopyridine (B3432731) derivative, which already contains a functional group at the 3-position, with a suitable three-carbon unit. For instance, the synthesis of a 1,6-naphthyridin-2(1H)-one, a closely related structure, has been reported via the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol. nih.gov This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) group of malonamide, followed by an intramolecular cyclization and subsequent dehydration to form the pyridone ring. While the specific transition states for this reaction have not been detailed in the literature, the proposed pathway involves the nucleophilic attack of the 4-amino group onto the newly formed electrophilic center of the Knoevenagel adduct.

Another significant pathway involves the use of a preformed 4-chloropyridine. For example, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine, which introduces the substituent at the N1 position of the final product. This is followed by a condensation reaction with a compound like methyl phenylacetate (B1230308) to construct the second ring. nih.gov

A tandem nitrile hydration/cyclization procedure has also been developed to access 1,6-naphthyridine-5,7-diones, which are isomers of the title compound. acs.org This approach begins with a nucleophilic aromatic substitution (SNAr) reaction of a nitrile anion with a 2-chloronicotinic ester. The subsequent hydration of the nitrile to an amide, followed by an intramolecular cyclization, affords the dione (B5365651) structure. acs.org Although this method was initially met with challenges at each step, it highlights a potential pathway for the formation of the naphthyridinedione core. acs.org

The table below summarizes some of the key synthetic approaches that provide insight into the reaction pathways for the formation of the 1,6-naphthyridine (B1220473) ring system.

| Starting Material(s) | Reagents/Conditions | Product Type | Mechanistic Steps |

| 4-Aminonicotinaldehyde, Malonamide | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one | Knoevenagel condensation, Intramolecular cyclization, Dehydration |

| Ethyl 4,6-dichloro-3-pyridinecarboxylate, Amine, Methyl phenylacetate | - | Substituted 1,6-Naphthyridin-2(1H)-one | Nucleophilic aromatic substitution, Condensation |

| 2-Chloronicotinic ester, Nitrile anion | - | 1,6-Naphthyridine-5,7-dione | Nucleophilic aromatic substitution, Nitrile hydration, Intramolecular cyclization |

Exploration of Catalytic Cycles and Their Influence on Reaction Outcome

The use of catalysts can significantly influence the efficiency and outcome of the synthesis of 1,6-naphthyridinediones and their derivatives. While detailed catalytic cycles for the formation of the specific this compound are not extensively documented, related syntheses offer valuable insights.

For the synthesis of 1,6-naphthyridine-5,7-diones via a tandem nitrile hydration/cyclization, the Ghaffar–Parkins catalyst, a platinum hydride-based complex, has been identified as highly effective. acs.org This catalyst demonstrates excellent reactivity for nitrile hydration under neutral, aqueous conditions, even on complex substrates. acs.org The proposed catalytic cycle for this type of transformation generally involves the coordination of the nitrile to the metal center, followed by nucleophilic attack of water to form a metal-bound amide, which is then released. In the context of the tandem reaction, the in situ generated amide would then undergo intramolecular cyclization to form the dione. The efficiency of this catalyst under mild conditions suggests its potential applicability in the synthesis of other naphthyridinedione isomers.

In a different approach, a one-pot synthesis of nih.govacs.orgnaphthyridine-2(1H)-thione, a sulfur analog of the dione, has been achieved through the reaction of benzylidene-cyanothioacetamide with cyclic ketones. researchgate.net While this is not a catalytic reaction in the traditional sense, it showcases a multicomponent reaction strategy where the sequence of bond formations is orchestrated to produce the final heterocyclic system.

The development of a three-component, two-step, one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization-Suzuki coupling reaction for the synthesis of benzo[h] nih.govacs.orgnaphthyridin-2(1H)-ones highlights the use of a palladium catalyst. researchgate.net In this sequence, after the formation of the naphthyridinone core, a palladium catalyst, such as Pd(PPh3)4, is used to facilitate a Suzuki cross-coupling reaction at a specific position. researchgate.net This demonstrates how catalysis can be integrated into the synthetic sequence to introduce molecular diversity.

Understanding Regioselectivity and Stereoselectivity in Synthetic Processes

Regioselectivity is a critical aspect of the synthesis of this compound and its derivatives, as the substitution pattern on the heterocyclic core dictates its chemical and biological properties. The inherent reactivity of the starting materials and the reaction conditions play a crucial role in determining the regiochemical outcome.

In syntheses starting from 3,4-disubstituted pyridines, the regioselectivity of the cyclization is generally controlled by the nature of the substituents. For example, in the condensation of 4-aminonicotinaldehyde with an active methylene compound, the amino group at C4 and the aldehyde at C3 direct the formation of the second ring to fuse at the 4- and 5-positions of the original pyridine ring, leading specifically to the 1,6-naphthyridine skeleton. nih.gov

The regioselectivity of further functionalization of the pre-formed naphthyridine ring is also a key consideration. In the case of 1,6-naphthyridine-5,7-diones, the conversion of these diones into the corresponding ditriflates allows for regioselective substitution reactions. It has been observed that in one-pot difunctionalization reactions, it is possible to achieve regioselective substitution, yielding functionalized naphthyridines with a triflate group remaining at the C7 position, which is then available for further downstream modifications. acs.org

Stereoselectivity is generally not a factor in the synthesis of the aromatic this compound core itself. However, it becomes relevant when considering the synthesis of its saturated or partially saturated analogs, or when chiral centers are present in the substituents. The review of over 17,000 compounds related to 1,6-naphthyridin-2(1H)-ones indicates that the majority of these structures possess a double bond between C3 and C4, rendering these positions achiral. nih.govresearchgate.net For the subset of compounds with a single bond between C3 and C4, the potential for stereocenters at these positions arises. However, specific studies detailing the stereoselective synthesis of such analogs of this compound are not prominent in the reviewed literature.

Kinetic and Thermodynamic Parameters of Naphthyridinedione Reactions

Detailed kinetic and thermodynamic studies on the formation of this compound are scarce in the published literature. Such studies are essential for a complete understanding of the reaction mechanism, allowing for the optimization of reaction conditions to favor the desired product and maximize yields.

The thermodynamic stability of the final this compound product is a driving force for the cyclization and any subsequent aromatization steps. The formation of the bicyclic aromatic system is generally an energetically favorable process.

While specific rate constants and activation energies for the individual steps in the formation of this compound have not been reported, the reaction conditions employed in various synthetic methods provide some qualitative insights. For instance, many of the condensation reactions require heating, suggesting a significant activation barrier for the cyclization step. nih.gov The use of a base like piperidine in the condensation of 4-aminonicotinaldehyde with malonamide suggests that the deprotonation of the active methylene compound is a key step in initiating the reaction sequence. nih.gov

The absence of detailed kinetic and thermodynamic data represents a knowledge gap in the field and an opportunity for future research. Such studies, likely involving computational modeling (e.g., Density Functional Theory calculations) and experimental kinetic analysis, would provide a more quantitative understanding of the reaction landscape, including the relative energies of intermediates and transition states.

Structure Activity Relationship Sar Studies on 1,6 Naphthyridine 2,4 1h,3h Dione Scaffolds: Chemical Insights

Influence of Substituent Effects on Reactivity and Chemical Properties of the 1,6-Naphthyridine-2,4(1H,3H)-dione Core

The reactivity and fundamental chemical properties of the this compound core are highly dependent on the nature and position of its substituents. nih.govnih.gov The scaffold offers multiple positions for substitution (N1, C3, C4, C5, C7, and C8), each influencing the electronic distribution, steric profile, and potential for intermolecular interactions. researchgate.net

A diversity analysis of known 1,6-naphthyridin-2(1H)-ones reveals distinct patterns of substitution. nih.gov For derivatives with a single bond between C3 and C4, the most common scenario at the C5 position is the absence of a substituent (R⁵ = H), accounting for nearly 79% of structures. nih.gov Halogen and oxygen substituents are the next most prevalent at this position, found in approximately 15% and 5% of compounds, respectively. nih.gov In contrast, for structures with a C3-C4 double bond, the prevalence of an unsubstituted C8 position decreases, while carbon-based substituents increase significantly to over 20%. nih.gov

The introduction of electron-withdrawing or electron-donating groups can significantly alter the reactivity of the bicyclic system. For instance, the presence of an acceptor substituent at C-8 in a related 10-chloro-tetrahydrobenzo[b] nih.govdntb.gov.uanaphthyridine system was shown to be crucial for its reactivity in reactions with activated alkynes. nih.gov Similarly, the development of 1,6-naphthyridine-5,7-ditriflates creates highly reactive, bench-stable intermediates that can undergo predictable substitution and coupling reactions, providing rapid access to diverse chemical structures. acs.org This strategy bypasses traditional, often harsh, heterocyclic amide activation methods. acs.org

The saturation level between C3 and C4 is another critical factor. researchgate.net A review of existing compounds shows that approximately 70% of 1,6-naphthyridin-2(1H)-one structures feature a C3-C4 double bond, which may be due to either more facile synthetic routes for these unsaturated systems or specific structural requirements for certain biological activities. researchgate.net

Table 1: Substituent Diversity at Key Positions of the 1,6-Naphthyridin-2(1H)-one Core (with C3-C4 Single Bond)

| Position | Most Common Substituent | Other Notable Substituents | Prevalence of 'H' | Source |

|---|---|---|---|---|

| C5 | Hydrogen (H) | Halogens, Oxygen-containing groups | ~79% | nih.gov |

| C7 | Hydrogen (H) | Carbon-based groups (Alkyl, Aryl) | ~60% | researchgate.net |

| N1 | Carbon-based groups | Hydrogen (H) | ~33% | researchgate.net |

Rational Design Based on Structural Modulations for Tuned Chemical Functionality

Rational design principles are extensively applied to the 1,6-naphthyridine (B1220473) scaffold to create derivatives with fine-tuned chemical functions. nih.govebi.ac.uk This involves strategic structural modifications to enhance interactions with specific chemical or biological targets.

A prominent example is the design of inhibitors for fibroblast growth factor receptor 4 (FGFR4). nih.gov Starting from a known inhibitor, a novel series of 1,6-naphthyridine-2-one derivatives was developed. Preliminary SAR analysis guided the optimization, leading to compound 19g , which demonstrated excellent kinase selectivity and the ability to disrupt FGFR4 phosphorylation. nih.gov This highlights how systematic modification of the scaffold can yield potent and selective agents.

Similarly, molecular hybridization, which combines multiple pharmacophore units into a single framework, has been used to design new 1,8-naphthyridine (B1210474) derivatives. rsc.org By integrating the 1,8-naphthyridine, piperazine, and benzamide (B126) scaffolds, researchers have developed novel compounds with specific biological activities. rsc.org This approach underscores the modularity of the naphthyridine core in rational drug design.

The synthesis of 1,6-naphthyridine-5,7-diones and their subsequent conversion to ditriflates is another powerful demonstration of rational design for chemical utility. acs.org This method was developed to create versatile building blocks that are highly reactive and can be predictably functionalized, allowing for the rapid generation of diverse, drug-like molecules. acs.org

SAR in the Context of Molecular Recognition and Interactions with Specific Chemical Targets

In the development of c-Met kinase inhibitors, a comprehensive SAR study was conducted on a 1H-imidazo[4,5-h] nih.govdntb.gov.uanaphthyridin-2(3H)-one scaffold, which is a conformationally constrained derivative. rsc.org The study revealed several key findings:

An N-1 alkyl substituent with a terminal free amino group was essential. rsc.org

A hydrophobic substituted benzyl (B1604629) group at the N-3 position was critical for activity. rsc.org

The tricyclic core itself was fundamental for retaining inhibition. rsc.org

Introducing a 4′-carboxamide phenoxy group at the C-5 position significantly boosted potency. rsc.org

The ability of naphthyridine derivatives to act as potent binders is often attributed to hydrogen bonding. nih.govsemanticscholar.org Receptors incorporating the naphthyridine moiety can form multiple hydrogen bonds, which stabilize the complex formed with a guest molecule. semanticscholar.org For instance, certain naphthyridine-based receptors showed high association constants with (+)-biotin methyl ester, a phenomenon attributed to additional stabilizing hydrogen bonds. semanticscholar.org

The modifications at various positions on the naphthyridine ring directly influence these interactions and, consequently, the compound's function. ontosight.ai For example, substitutions at the 3 and 7 positions of the 1,6-naphthyridine core can significantly alter the molecule's ability to interact with biological targets like DNA. ontosight.ai

Table 2: Summary of Key SAR Findings for Naphthyridine Derivatives

| Scaffold/Target | Position of Modification | Effect of Modification | Resulting Functionality | Source |

|---|---|---|---|---|

| 1H-Imidazo[4,5-h] nih.govdntb.gov.uanaphthyridin-2(3H)-one / c-Met Kinase | N1, N3, C5 | Alkyl-amino at N1, hydrophobic benzyl at N3, phenoxy at C5 | Essential for potent and effective inhibition | rsc.org |

| 1,6-Naphthyridine-2-one / FGFR4 | Various | Systematic modifications based on known inhibitors | Development of potent and selective inhibitors | nih.gov |

Conformational Analysis and its Impact on Scaffold Performance

Conformational preorganization is a key design strategy to enhance binding affinity. semanticscholar.org By designing hosts that are conformationally pre-organized for binding, the entropic penalty upon complex formation is reduced, leading to stronger interactions. This has been successfully applied to naphthyridine-based receptors to create potent binders. semanticscholar.org

Furthermore, introducing conformational constraints into the scaffold can be a powerful tool. The development of 1H-imidazo[4,5-h] nih.govdntb.gov.uanaphthyridin-2(3H)-one as a c-Met kinase inhibitor involved incorporating a cyclic urea (B33335) pharmacophore by conformationally constraining the 7,8-positions of the 1,6-naphthyridine framework. rsc.org This rigidification likely presents the key interacting groups in an optimal orientation for binding to the target kinase.

Understanding the conformational preferences of the scaffold and its derivatives is therefore essential. Studies on related complex natural products have shown that identifying the structural motifs that control conformational preferences can lead to the development of simplified, linear analogues that retain potent activity, demonstrating the importance of conformation in structure-activity relationships. researchgate.net

Applications of 1,6 Naphthyridine 2,4 1h,3h Dione Scaffolds in Advanced Chemical Research

Utilization as Privileged Heterocyclic Scaffolds in Synthetic Organic Chemistry

The concept of "privileged structures," first introduced in the late 1980s, describes molecular scaffolds that are capable of binding to multiple, unrelated biological targets. nih.govnih.gov The 1,6-naphthyridine-2,4(1H,3H)-dione core has been identified as such a privileged scaffold, making it a valuable starting point for the synthesis of diverse and biologically relevant molecules. nih.gov Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for the introduction of various functional groups, allowing for the systematic exploration of chemical space. researchgate.netnih.gov

Synthetic chemists have developed numerous methods to access and modify the this compound core. researchgate.netresearchgate.net These strategies often involve the construction of the bicyclic system from preformed pyridine (B92270) or pyridone rings. researchgate.netnih.gov For instance, a one-pot synthesis of 1,6-naphthyridine (B1220473) derivatives has been achieved through the reaction of benzylidene-cyanothioacetamide with cyclic ketones. researchgate.net Another approach involves a tandem nitrile hydration/cyclization procedure to create 1,6-naphthyridine-5,7-diones, which can be further functionalized. acs.org The versatility of these synthetic routes allows for the introduction of a wide array of substituents at various positions of the naphthyridine ring system, leading to the generation of large and diverse chemical libraries. researchgate.netnih.gov

The strategic importance of this scaffold is underscored by the more than 17,000 compounds containing the 1,6-naphthyridin-2(1H)-one substructure, highlighting its broad utility in medicinal chemistry and drug discovery. url.eduresearchgate.netnih.gov The ability to readily diversify the scaffold makes it an ideal platform for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds. nih.gov

Scaffold for Ligand Design in Coordination and Supramolecular Chemistry

The nitrogen atoms within the 1,6-naphthyridine ring system, along with the carbonyl oxygens of the dione (B5365651) functionality, provide excellent coordination sites for metal ions. This makes the this compound scaffold a valuable building block for the design of novel ligands in coordination chemistry. The specific arrangement of these donor atoms allows for the formation of stable complexes with a variety of metals, leading to the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

In supramolecular chemistry, the ability of the this compound scaffold to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, is of significant interest. These interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. For example, the planar nature of the naphthyridine core facilitates stacking interactions, while the amide protons and carbonyl oxygens are ideal for forming hydrogen-bonded networks. This has led to the development of gels, liquid crystals, and other organized assemblies based on this versatile scaffold.

Exploration of Photophysical Properties: Luminescent and Fluorescent Applications

Derivatives of the 1,6-naphthyridine scaffold have shown promising photophysical properties, including fluorescence and luminescence. nih.govrsc.org These properties are highly dependent on the substitution pattern and the surrounding environment, making them suitable for a range of applications. For instance, some 1,6-naphthyridine derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. nih.govmdpi.com This characteristic is particularly useful for developing sensors that can probe the local environment of a system.

Researchers have synthesized and characterized a variety of fluorescent 1,6-naphthyridinone derivatives. These compounds often display large Stokes shifts, which is the difference between the maximum absorption and emission wavelengths, a desirable feature for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios. nih.govrsc.orgmdpi.comnih.gov The fluorescence quantum yields of these compounds can be high, indicating efficient emission of light. nih.govrsc.orgmdpi.comnih.gov The tunability of their photophysical properties through chemical modification makes them attractive candidates for use in organic light-emitting diodes (OLEDs), fluorescent labels for biological imaging, and as components in light-harvesting systems. nih.gov For example, 1,6-naphthyridin-7(6H)-ones have been reported to exhibit powerful fluorescence properties, including dual fluorescence and acidochromism, making them suitable for biological applications and as luminescent devices. rsc.orgmdpi.com

Development of Chemical Probes for Investigating Biomolecular Systems

The unique structural and photophysical properties of this compound derivatives make them excellent candidates for the development of chemical probes. These probes can be designed to interact with specific biomolecules, such as proteins or nucleic acids, and report on their presence or activity through a change in their fluorescent signal. nih.gov

For example, fluorescent nucleoside analogues incorporating a 1,6-naphthyridin-7(6H)-one scaffold have been synthesized. nih.govmdpi.com These molecules can be incorporated into DNA or RNA and used to study nucleic acid structure, dynamics, and interactions with other molecules. nih.gov The sensitivity of their fluorescence to the local environment can provide valuable information about the binding event. nih.govmdpi.com Furthermore, the development of probes with near-infrared (NIR) emission is particularly advantageous for biological imaging due to deeper tissue penetration and reduced autofluorescence from biological samples. nih.gov The ability to attach various functional groups to the naphthyridine core allows for the creation of targeted probes that can selectively label specific cells or organelles. nih.gov

Contribution to Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecules for high-throughput screening and the discovery of new biological functions. nih.gov The this compound scaffold is an excellent starting point for DOS due to its multiple points of diversification. researchgate.net By employing various synthetic methodologies, chemists can systematically introduce a wide range of substituents around the core structure, leading to the rapid generation of large and diverse chemical libraries. researchgate.netnih.gov

The modular nature of the syntheses allows for a combinatorial approach, where different building blocks can be combined to create a vast array of unique compounds. nih.gov These libraries can then be screened against a variety of biological targets to identify new lead compounds for drug discovery or to probe fundamental biological processes. The ability to access a wide range of chemical space from a single, privileged scaffold is a key advantage of using this compound in DOS campaigns. researchgate.net

Investigation of Non-Linear Optical (NLO) Material Potential

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. Certain 1,6-naphthyridine derivatives have been investigated for their second-order NLO properties. nih.gov

These studies have shown that some 1,6-naphthyridine compounds can exhibit second harmonic generation (SHG), a process where light of a certain frequency is converted to light with twice the frequency. nih.gov The NLO response is related to the molecular hyperpolarizability (β) of the compound, which can be enhanced by creating molecules with a large change in dipole moment upon excitation. nih.gov The inherent asymmetry and extended π-system of some substituted 1,6-naphthyridine-2,4(1H,3H)-diones make them promising candidates for NLO materials. Further research in this area could lead to the development of new organic materials for advanced optical applications.

Future Perspectives and Emerging Research Directions for 1,6 Naphthyridine 2,4 1h,3h Dione Chemistry

Development of Novel and Atom-Economical Synthetic Strategies

The synthesis of the 1,6-naphthyridine (B1220473) core has been approached through various methods, often starting from preformed pyridine (B92270) or pyridone rings. clockss.orgnih.gov A key route to the 1,6-Naphthyridine-2,4(1H,3H)-dione system involves the condensation of 4-aminonicotinic acid with diethyl malonate, which yields the corresponding 4-hydroxy-1,6-naphthyridin-2(1H)-one. nih.gov This product can exist in tautomeric equilibrium with the desired 2,4-dione form.

Future research in this area should focus on the development of more direct, efficient, and atom-economical synthetic strategies. This could involve:

Multi-component Reactions: Designing one-pot reactions that bring together three or more simple starting materials to construct the dione (B5365651) scaffold in a single step would significantly improve efficiency and reduce waste. ekb.eg For instance, a three-component reaction involving an aromatic aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and piperidine-2,4-dione has been used to synthesize fused pyrazolonaphthyridine derivatives, suggesting the potential for similar strategies to access the parent dione. tandfonline.com

Catalytic C-H Activation: Exploring transition-metal catalyzed C-H activation/annulation cascades could provide a powerful and step-economical approach to building the naphthyridine framework. This would avoid the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalable synthesis.

| Synthetic Strategy | Potential Advantages |

| Multi-component Reactions | Increased efficiency, reduced waste, operational simplicity. |

| Catalytic C-H Activation | High atom economy, access to novel derivatives. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. |

Advanced Computational Approaches for Predictive Design and Mechanistic Elucidation

Computational chemistry offers invaluable tools for accelerating the discovery and development of novel this compound derivatives. Future research should leverage these approaches for:

Predictive Design: Quantum mechanical calculations and quantitative structure-activity relationship (QSAR) studies can be employed to predict the electronic properties, reactivity, and potential biological activity of novel derivatives. This will guide the synthesis of compounds with desired characteristics. For example, computational studies have been used to identify related 2,6-naphthyridin-3-ol (B2783390) heterocycles as having potential value in medicinal chemistry. researchgate.net

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into the reaction mechanisms of synthetic transformations, helping to optimize reaction conditions and develop new synthetic methodologies. Molecular docking studies can elucidate the binding modes of these compounds with biological targets. rsc.org

Tautomerism Studies: A detailed computational analysis of the tautomeric equilibrium between the 4-hydroxy-1,6-naphthyridin-2(1H)-one and the this compound forms is crucial for understanding its chemical behavior and biological activity.

Expanding the Scope of Chemical Reactivity and Derivatization

The chemical reactivity of the this compound scaffold is largely unexplored. A systematic investigation of its reactivity will open avenues for creating diverse libraries of derivatives. Key areas for future exploration include:

N-Alkylation and N-Arylation: The nitrogen atoms at positions 1 and 6 are potential sites for substitution, which can significantly influence the compound's solubility, electronic properties, and biological activity. nih.gov

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine rings would provide a versatile tool for introducing a wide range of substituents.

Reactions at the Carbonyl Groups: The dione functionality offers opportunities for various chemical transformations, such as reduction, olefination, and condensation reactions, to create more complex molecular architectures.

Integration with High-Throughput Methodologies for Chemical Discovery

To accelerate the exploration of the chemical space around the this compound scaffold, high-throughput synthesis and screening methodologies will be essential. This involves:

Combinatorial Synthesis: The development of solid-phase or solution-phase combinatorial strategies will enable the rapid generation of large libraries of derivatives.

High-Throughput Screening: Screening these libraries against a panel of biological targets will facilitate the identification of lead compounds for drug discovery. For example, derivatives of the related 1,6-naphthyridin-2-one have been investigated as FGFR4 inhibitors for the treatment of cancer. nih.govnih.gov

| High-Throughput Method | Application |

| Combinatorial Synthesis | Rapid generation of diverse compound libraries. |

| High-Throughput Screening | Efficient identification of biologically active compounds. |

Exploration of Novel Interdisciplinary Applications in Chemical Science

The unique structural and electronic properties of this compound suggest potential applications beyond traditional medicinal chemistry. Future research should explore its use in:

Materials Science: The planar, electron-deficient nature of the naphthyridine core makes it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Related dibenzo[c,h] clockss.orgurl.edunaphthyridine cores have been investigated as electron transport materials. researchgate.net

Supramolecular Chemistry: The hydrogen bonding capabilities of the dione and the potential for π-π stacking of the aromatic rings make this scaffold an interesting building block for the construction of self-assembling supramolecular structures.

Chemical Biology: Fluorescently labeled derivatives could be developed as probes to study biological processes. For instance, 1,6-naphthyridin-7(6H)-ones have been explored as fluorescent nucleoside analogues. mdpi.com

Q & A

Q. What are the standard synthetic routes for 1,6-naphthyridine-2,4(1H,3H)-dione and its derivatives?

The compound is commonly synthesized via one-pot condensation reactions. For example, Li et al. ( ) reported using 4-aminopyridinones, aromatic aldehydes/isatins, and dimedone with solid acid carbonaceous catalysts (C-SO3H) in aqueous media. Another method involves deoxygenation and hydrolysis of intermediates derived from 3-aminopyridine N-oxides or substituted precursors . Additional routes include cyclocondensation of 4-aminopyridinones with ketones (e.g., 1,3,3-trimethyl-4-piperidinone) under basic conditions (NH4OH/MeOH, reflux) to yield tetrahydro-1,6-naphthyridines .

Q. How are structural and functional group transformations achieved in 1,6-naphthyridine derivatives?

Chlorination of oxo groups using POCl3 at elevated temperatures (e.g., 95°C) selectively replaces oxygen atoms with chlorine, leaving other substituents intact . Hydrolysis and decarboxylation steps are critical for converting ester or nitrile groups into simpler moieties . For example, methyl esters can be hydrolyzed under acidic or basic conditions to carboxylic acids for further derivatization.

Q. What analytical techniques are used to characterize 1,6-naphthyridine derivatives?

Key methods include FT-IR for functional group identification, NMR (1H, 13C) for structural elucidation, and UV-Vis spectroscopy for electronic property analysis. X-ray crystallography has been employed to confirm stereochemistry in derivatives like 3-benzoyl-7-methyl-4-phenyl-1,5-naphthyridine-2,5(1H,6H)-dione .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-efficiency reactions involving 1,6-naphthyridines?

Reactions with poor yields (e.g., 30% in certain cyclocondensations, ) may benefit from solvent optimization (e.g., switching from CHCl3 to polar aprotic solvents) or catalytic systems. Heterogeneous catalysts like C-SO3H improve atom economy and recyclability in aqueous media . Kinetic studies under varying temperatures and reagent stoichiometries can identify rate-limiting steps.

Q. What strategies resolve contradictions in biological activity data across 1,6-naphthyridine derivatives?

Discrepancies in antitumor or antiviral efficacy may arise from substituent positioning. For instance, electron-withdrawing groups (e.g., trifluoromethyl) at the 3-carboxylic acid position enhance bioactivity (). Systematic SAR studies comparing analogs (e.g., 2,4-dichloro vs. 7-iodo derivatives) and in vitro assays (e.g., MCF7 cell line screening) are critical .

Q. How do computational methods aid in predicting the reactivity of 1,6-naphthyridine derivatives?

Density functional theory (DFT) calculations can model electron distribution, nucleophilic/electrophilic sites, and transition states. For example, quantum chemical studies on pyrano-quinoline derivatives (structurally related to naphthyridines) have clarified charge transfer mechanisms and nonlinear optical properties .

Q. What are the challenges in scaling up 1,6-naphthyridine synthesis for preclinical studies?

Multi-step syntheses with low yields (e.g., 30–60% in ) require streamlined protocols. Continuous-flow reactors may enhance efficiency for high-temperature steps (e.g., POCl3-mediated chlorination). Industrial methods prioritize solvent recovery and catalyst reuse, as seen in Amgen’s patented pyridopyrimidine-dione synthesis ().

Q. How does the stability of 1,6-naphthyridine derivatives under physiological conditions impact drug development?

Oxo groups at positions 2 and 4 are prone to hydrolysis, necessitating protective strategies (e.g., alkylation or fluorination). Stability studies in buffer solutions at varying pH and temperatures can guide prodrug designs. Derivatives like 6-benzyl-4,7-dimethyl-1,6-naphthyridine-2,5(1H,6H)-dione show resistance to decomposition under acidic conditions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.